N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring a hybrid heterocyclic scaffold. Its core structure includes:
- Hydroxyethyl bridge: The 2-hydroxyethyl group introduces polarity and hydrogen-bonding capability, which may influence solubility and intermolecular interactions.
- 2-Methoxyphenyl-substituted ethanediamide: The ethanediamide linker with a 2-methoxyphenyl substituent provides a planar, conjugated system, enhancing stability and enabling interactions with biological targets.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-10-27-11-13)16-7-4-9-26-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBSPOTQDHSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The key steps include the formation of the oxalamide backbone and the introduction of the furan and thiophene moieties. Common reagents used in these reactions include oxalyl chloride, furan-2-carbaldehyde, and thiophene-3-carbaldehyde. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxalamide group can produce corresponding amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, with comparisons based on substituent effects, synthetic yields, and biological/toxicological implications:
Key Observations:
Substituent Effects on Reactivity and Stability: The 2-methoxyphenyl group in the target compound likely enhances solubility compared to non-polar analogs like BG14271 . Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)thiophene-2-carboxamide) reduce aryl ring reactivity, whereas the target’s methoxy group may facilitate electrophilic substitution .
Synthetic Challenges :
- Bulky substituents (e.g., 2-methoxyphenyl) could lower synthetic yields, as seen in sulfonamide derivatives (53–86% yields) .
- Ethanediamide formation may require optimized coupling conditions, similar to amide synthesis in thiophene carboxanilides .
Hybrid furan-thiophene scaffolds may exhibit dual heterocyclic interactions, enhancing binding to targets like enzymes or receptors .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 358.4 g/mol. Its structure includes furan and thiophene rings, which are known to contribute to various biological activities. The presence of hydroxyl and methoxy groups further enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL against various bacterial strains .
- Antiviral Activity : Research has identified furan-based compounds as potential inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For example, derivatives with similar structural motifs demonstrated IC50 values as low as 1.55 µM against the main protease (Mpro) of SARS-CoV-2, indicating strong antiviral potential .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro using cell lines such as Vero and MDCK. Results showed low cytotoxicity with CC50 values exceeding 100 µM, suggesting a favorable safety profile for therapeutic applications .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : The compound is believed to act as a reversible covalent inhibitor by forming hydrogen bonds with active site residues in target enzymes, such as viral proteases.
- Interaction with Cellular Pathways : Compounds with similar structures have been shown to modulate key signaling pathways involved in inflammation and immune response, enhancing their therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiophene-containing compounds, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency, with some compounds achieving MIC values below 100 µg/mL .
Case Study 2: Antiviral Activity Against SARS-CoV-2
A recent investigation reported the synthesis of furan-based inhibitors targeting SARS-CoV-2 Mpro. Among these, compounds structurally similar to this compound exhibited promising antiviral activity with IC50 values under 5 µM, highlighting their potential for further development as antiviral agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| Antimicrobial MIC Range | 64–512 µg/mL |
| Cytotoxicity CC50 | >100 µM |
| Antiviral IC50 | <5 µM (select derivatives) |
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves sequential functionalization of heterocyclic intermediates. A typical route includes:
- Step 1 : Preparation of furan-2-yl and thiophen-3-yl intermediates via nucleophilic substitution or Friedel-Crafts alkylation .
- Step 2 : Hydroxyethylation using epoxide ring-opening or hydroxylation of a double bond under acidic/basic conditions .
- Step 3 : Coupling with 2-methoxyphenyl ethanediamide via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) . Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DMF for solubility) .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 400.109 for C₂₀H₂₀N₂O₅S) .
- HPLC-PDA : Ensures purity (>98%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo biological activity be resolved?
Contradictions often arise from bioavailability or metabolic instability. Methodological approaches include:
- Comparative Pharmacokinetics : Measure plasma half-life using LC-MS/MS after administering the compound in rodent models .
- Metabolite Profiling : Identify degradation products via UPLC-QTOF-MS to assess metabolic pathways .
- Dose-Response Studies : Test efficacy in 3D tumor spheroids to mimic in vivo complexity .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model binding to inflammatory targets (e.g., COX-2) based on furan-thiophene π-π stacking .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) with IC₅₀ data from kinase inhibition assays .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives .
Comparative Bioactivity Data
Methodological Notes
- Contradiction Analysis : Cross-validate biological assays (e.g., MTT vs. apoptosis flow cytometry) to confirm mechanism .
- Synthetic Pitfalls : Avoid over-sulfonylation by controlling reaction temperature (<40°C) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
